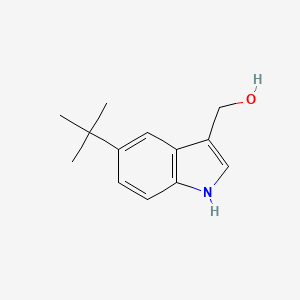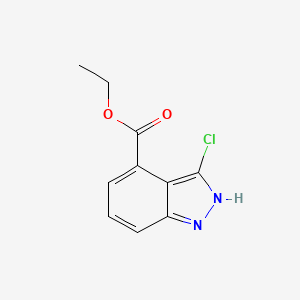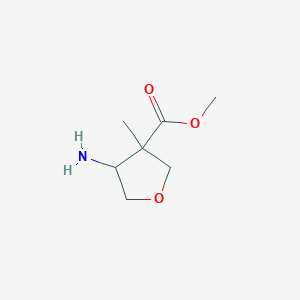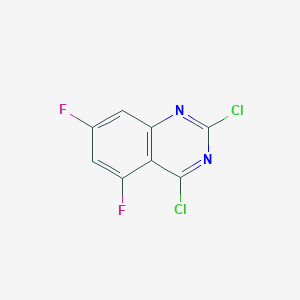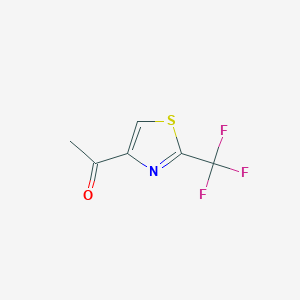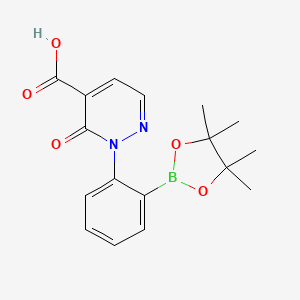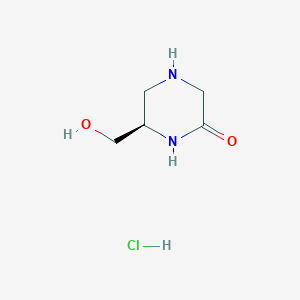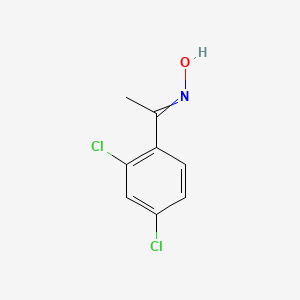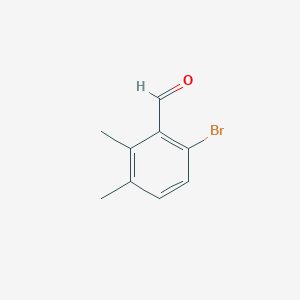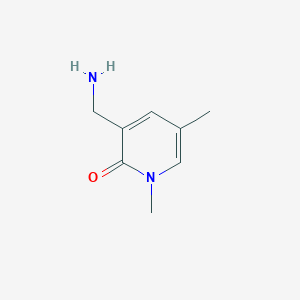
3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with an aminomethyl group at the 3-position and methyl groups at the 1 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one typically involves the reaction of 1,5-dimethyl-2-pyridone with formaldehyde and ammonia or an amine under acidic or basic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological effects .
相似化合物的比较
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the methyl groups at the 1 and 5 positions, resulting in different chemical properties and reactivity.
1,5-Dimethyl-2-pyridone: Lacks the aminomethyl group, making it less versatile in terms of chemical modifications.
2-Aminomethylpyridine: The aminomethyl group is positioned differently, leading to variations in reactivity and applications
Uniqueness
3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to the presence of both the aminomethyl group and the methyl groups at specific positions on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
3-(aminomethyl)-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-6-3-7(4-9)8(11)10(2)5-6/h3,5H,4,9H2,1-2H3 |
InChI 键 |
ZZBJRKIPACMWDI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)C(=C1)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


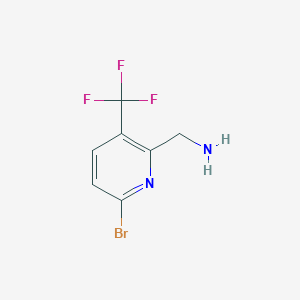
![2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)

